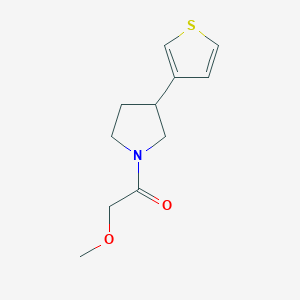

2-Methoxy-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one

Description

Properties

IUPAC Name |

2-methoxy-1-(3-thiophen-3-ylpyrrolidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-14-7-11(13)12-4-2-9(6-12)10-3-5-15-8-10/h3,5,8-9H,2,4,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTSARRNYUYOBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCC(C1)C2=CSC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.

Introduction of the Thiophene Group: The thiophene group can be introduced via a substitution reaction, where a suitable thiophene derivative reacts with the pyrrolidine ring.

Methoxylation: The methoxy group is introduced through an etherification reaction, often using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds, typically using reagents like lithium aluminum hydride.

Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2-Methoxy-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

Biology: This compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

Industry: It could be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the context of its use, but it may involve binding to active sites, altering enzyme activity, or modulating receptor signaling.

Comparison with Similar Compounds

Structural Analog 1: 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one (CAS 1599164-51-8)

Molecular Formula: C₈H₁₅NO₂ Molecular Weight: 157.21 g/mol Key Differences:

- The pyrrolidine substituent is a methyl group at position 2 instead of thiophen-3-yl.

- Implications:

- Lower molecular weight and hydrophobicity compared to the target compound.

- Limited aromaticity may reduce binding affinity to targets requiring planar interactions .

Structural Analog 2: 1-(3-Aminopyrrolidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one hydrochloride (CAS 1576056-31-9)

Molecular Formula : C₁₃H₁₇N₂O₂·HCl

Molecular Weight : 272.75 g/mol (free base: 235.3 g/mol)

Key Differences :

- Pyrrolidine substituent is a 3-amino group, introducing basicity.

- Ethanone moiety is substituted with a 3-methoxyphenyl group instead of methoxy. Implications:

- The amino group enhances solubility in aqueous media but may alter receptor selectivity.

- The phenyl ring provides distinct electronic effects compared to thiophene .

Structural Analog 3: (R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone (CAS 145736-65-8)

Molecular Formula: C₁₀H₁₃NO₂S Molecular Weight: 227.28 g/mol Key Differences:

Structural Analog 4: 1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone (CAS 2034481-95-1)

Molecular Formula : C₁₅H₁₇N₃O₂S

Molecular Weight : 303.4 g/mol

Key Differences :

- Pyrrolidine is substituted with a 6-methylpyridazin-3-yloxy group.

- Thiophene is at position 2 instead of 3.

Implications : - Pyridazine introduces additional hydrogen-bonding sites and aromaticity.

- Thiophen-2-yl vs. 3-yl substitution alters ring orientation and electronic distribution .

Comparative Analysis Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Structural Features | Potential Applications |

|---|---|---|---|---|---|

| Target Compound | C₁₁H₁₅NO₂S | 225.3 | 3-(Thiophen-3-yl)pyrrolidine, 2-methoxy | Thiophene-pyrrolidine hybrid | Kinase inhibition, CNS targets |

| 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one | C₈H₁₅NO₂ | 157.21 | 2-Methylpyrrolidine | Aliphatic, no aromatic rings | Intermediate in organic synthesis |

| 1-(3-Aminopyrrolidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one | C₁₃H₁₇N₂O₂ | 235.3 | 3-Aminopyrrolidine, 3-methoxyphenyl | Basic amino group, methoxyphenyl | GPCR modulation, drug discovery |

| (R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone | C₁₀H₁₃NO₂S | 227.28 | 3-Hydroxypyrrolidine, 3-methylthiophen-2-yl | Hydroxyl group, methyl-thiophene | Enzyme inhibition, chiral catalysts |

| 1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone | C₁₅H₁₇N₃O₂S | 303.4 | Pyridazin-3-yloxy, thiophen-2-yl | Extended aromatic system, multiple N atoms | Anticancer, kinase inhibitors |

Biological Activity

2-Methoxy-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by various studies and data.

Compound Overview

Chemical Structure:

- IUPAC Name: 2-methoxy-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethanone

- Molecular Formula: C13H15N3O2S

- Molecular Weight: 269.34 g/mol

The compound features a methoxy group, a pyrrolidine ring, and a thiophene moiety, suggesting potential interactions with biological targets due to its structural complexity.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Pyrrolidine Ring: This can be achieved through the reaction of an appropriate amine with a ketone or aldehyde, followed by cyclization.

- Thiophene Substitution: The incorporation of the thiophene ring may involve coupling reactions such as Suzuki-Miyaura coupling.

- Methoxy Group Introduction: The methoxy group can be introduced via methylation reactions.

Antimicrobial Properties

Research indicates that derivatives similar to this compound exhibit significant antimicrobial activity. For instance, compounds containing similar heterocycles have shown effectiveness against Escherichia coli and Staphylococcus aureus . The presence of the thiophene moiety is hypothesized to enhance this activity due to its electronic properties.

Anticancer Activity

Studies have reported that compounds featuring oxadiazole and pyrrolidine derivatives demonstrate notable antiproliferative effects against various cancer cell lines. For example, certain derivatives have shown IC50 values in the range of 1.1 µM to 4.24 µM against MCF-7 and HCT116 cell lines, suggesting that similar structures may also confer anticancer properties on this compound .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition: It may inhibit key enzymes involved in cancer proliferation or microbial resistance.

- Receptor Modulation: The compound could interact with specific receptors, altering their activity and leading to therapeutic effects.

Comparative Analysis

To better understand the uniqueness of this compound, it is instructive to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Methoxy-1-(3-(furan-3-yl)pyrrolidin-1-yl)ethanone | Furan Structure | Antimicrobial |

| 2-Methoxy-1-(3-(pyridin-3-yl)pyrrolidin-1-yl)ethanone | Pyridine Structure | Anticancer |

The presence of the thiophene ring in 2-Methoxy-1-(3-(thiophen-3-y)pyrrolidin-1-y)ethanone may provide unique electronic properties that enhance its potential applications in medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.